
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine: is a chemical compound that belongs to the pyrrolidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and a methoxy group attached to the pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.
Functionalization: The hydroxymethyl and methoxy groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and purification systems.
化学反应分析
Types of Reactions:
Oxidation: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the design of bioactive compounds and pharmaceuticals.
Medicine:
- Investigated for its potential therapeutic applications.
- Used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Employed in the development of new materials and polymers.
作用机制
The mechanism of action of trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The hydroxymethyl and methoxy groups contribute to the compound’s reactivity and interactions with other molecules.
相似化合物的比较
- trans-1-Boc-3-amino-4-methylpyrrolidine
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine
Comparison:
- trans-1-Boc-3-amino-4-methylpyrrolidine: Similar in structure but with an amino group instead of a hydroxymethyl group.
- trans-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
- trans-1-Boc-3-cyano-4-hydroxypyrrolidine: Contains a cyano group, which can impact its chemical properties and potential applications.
Uniqueness: trans-1-Boc-3-(hydroxymethyl)-4-methoxypyrrolidine is unique due to the presence of both hydroxymethyl and methoxy groups, which provide distinct reactivity and potential for diverse applications in various fields of research.
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
InChI 键 |
UQACEQMXLUFODR-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)OC)CO |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


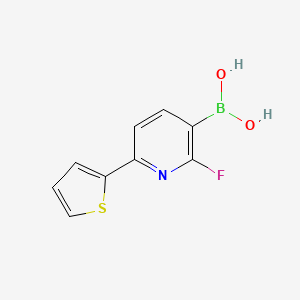
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)


![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
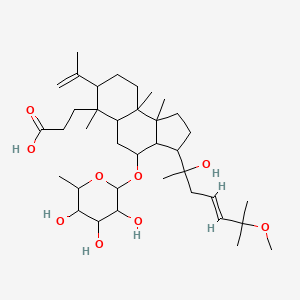
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
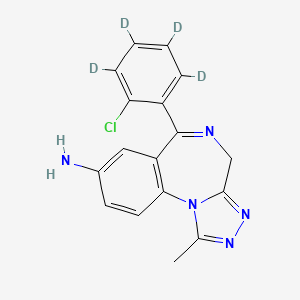
![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

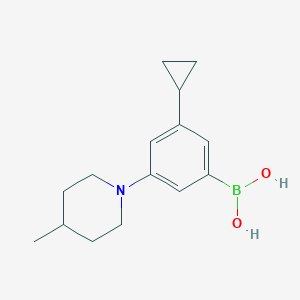
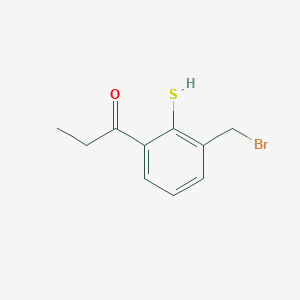
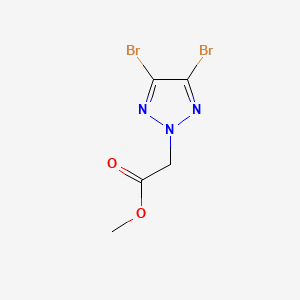
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
